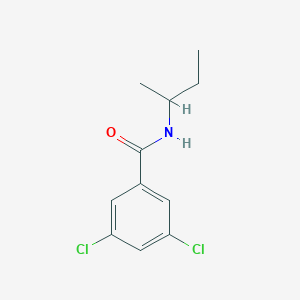
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel protein that plays a critical role in the regulation of salt and water transport across epithelial tissues. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a tool compound to investigate the function and regulation of CFTR in both normal and disease conditions.
Mecanismo De Acción
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 binds to a specific site on the N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide protein, known as the regulatory domain, and inhibits its function as a chloride channel. The exact mechanism of inhibition is not fully understood, but it is thought to involve a conformational change in the N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide protein that prevents it from opening and allowing chloride ions to pass through.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide-mediated chloride secretion, it has been shown to reduce the expression of the N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide protein and alter the composition of the airway surface liquid. N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has also been shown to have anti-inflammatory effects in the airways, which may be beneficial in the treatment of cystic fibrosis and other respiratory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has several advantages as a research tool. It is a highly specific inhibitor of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide, with minimal off-target effects. It is also relatively easy to use and has been extensively validated in a variety of experimental systems. However, there are also some limitations to its use. N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 is a small molecule inhibitor, which may limit its effectiveness in vivo. It also has a relatively short half-life, which may require frequent dosing in some experimental systems.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172. One area of interest is the development of more potent and selective inhibitors of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide. Another area of interest is the use of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 as a therapeutic agent for the treatment of cystic fibrosis and other respiratory diseases. Finally, there is a need for further research to elucidate the exact mechanism of action of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 and its effects on other physiological processes beyond N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide-mediated chloride secretion.
Métodos De Síntesis
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves a multi-step process that starts with the reaction of 2-chlorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline to form a sulfonamide intermediate. The intermediate is then treated with sodium hydride and 1,3-dibromo-5,5-dimethylhydantoin to form the final product, N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has been widely used as a research tool to investigate the function and regulation of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide. It has been shown to inhibit N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide-mediated chloride secretion in a variety of epithelial tissues, including airway, intestinal, and sweat gland epithelia. N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamideinh-172 has also been used to study the role of N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide in other physiological processes, such as the regulation of pancreatic bicarbonate secretion and the modulation of airway surface liquid volume.
Propiedades
Nombre del producto |
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H9ClF3NO2S |
Peso molecular |
335.73 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-11-6-1-2-7-12(11)18-21(19,20)10-5-3-4-9(8-10)13(15,16)17/h1-8,18H |
Clave InChI |
FUGYLNQMOSTUIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)


![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)





![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)
